Potassium ethyl carbonotrithioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

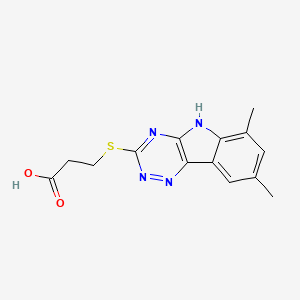

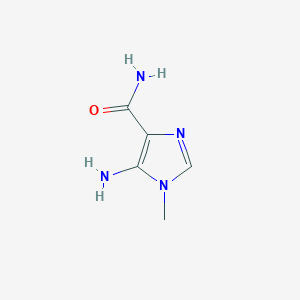

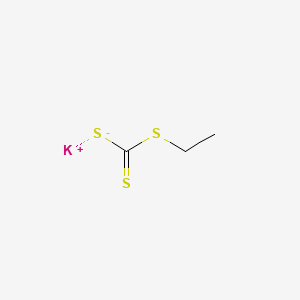

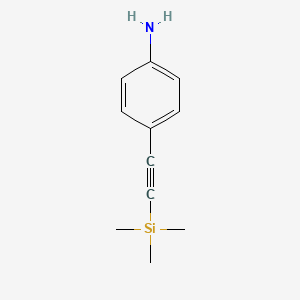

Potassium ethyl carbonotrithioate, also known as Potassium ethyl xanthate (KEX), is an organosulfur compound with the chemical formula CH3CH2OCS2K . It is a pale yellow powder that is used in the mining industry for the separation of ores . It is a potassium salt of ethyl xanthic acid .

Synthesis Analysis

Xanthate salts, including Potassium ethyl xanthate, are prepared by the action of alkoxides on carbon disulfide . The alkoxide is often generated in situ from potassium hydroxide . The reaction was carried out under catalyst-free conditions .Molecular Structure Analysis

The molecular formula of this compound is C3H5KS3 . The molecular weight is 176.3651 .Chemical Reactions Analysis

Potassium ethyl xanthate is stable at high pH, but rapidly hydrolyses below pH = 9 . Oxidation gives diethyl dixanthogen disulfide . The reaction between various potassium xanthates and common five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) has been studied .Physical And Chemical Properties Analysis

This compound is a pale yellow powder . The density is 1.244g/cm³ . The boiling point is 179.7ºC at 760mmHg .Mechanism of Action

Target of Action

Potassium ions play a significant role in cellular function, particularly in maintaining the membrane potential of cells . The outward component of the action potential in cells is carried by potassium ions through potassium-permeable transmembrane proteins, the potassium channels .

Mode of Action

The outward component is carried by potassium ions through potassium-permeable transmembrane proteins .

Biochemical Pathways

Potassium ions are integral to several biochemical pathways, including those involved in maintaining the membrane potential of cells .

Pharmacokinetics

The pharmacokinetics of compounds are crucial for understanding their bioavailability and overall effects in the body .

Result of Action

Potassium ions are critical for maintaining the membrane potential of cells, which is essential for normal cellular function .

Action Environment

Environmental factors can significantly impact the action and efficacy of compounds .

Safety and Hazards

Future Directions

High-voltage potassium-based batteries are promising alternatives for lithium-ion batteries as next-generation energy storage devices . The stability and reversibility of such systems depend largely on the properties of the corresponding electrolytes . Future research directions are proposed to further enhance the oxidative stability and non-corrosiveness of electrolytes for high-voltage potassium batteries .

properties

IUPAC Name |

potassium;ethylsulfanylmethanedithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S3.K/c1-2-6-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBYDGJWQLTRAI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=S)[S-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5KS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35444-20-3 |

Source

|

| Record name | Potassium ethyl trithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)

![(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1312368.png)